6-Phenoxy-2-phenylquinoline-4-carboxylic acid 6-Phenoxy-2-phenylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1160264-22-1
VCID: VC18431394
InChI: InChI=1S/C22H15NO3/c24-22(25)19-14-21(15-7-3-1-4-8-15)23-20-12-11-17(13-18(19)20)26-16-9-5-2-6-10-16/h1-14H,(H,24,25)
SMILES:
Molecular Formula: C22H15NO3
Molecular Weight: 341.4 g/mol

6-Phenoxy-2-phenylquinoline-4-carboxylic acid

CAS No.: 1160264-22-1

Cat. No.: VC18431394

Molecular Formula: C22H15NO3

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

6-Phenoxy-2-phenylquinoline-4-carboxylic acid - 1160264-22-1

Specification

CAS No. 1160264-22-1
Molecular Formula C22H15NO3
Molecular Weight 341.4 g/mol
IUPAC Name 6-phenoxy-2-phenylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C22H15NO3/c24-22(25)19-14-21(15-7-3-1-4-8-15)23-20-12-11-17(13-18(19)20)26-16-9-5-2-6-10-16/h1-14H,(H,24,25)
Standard InChI Key PAAWWBHGYWCNIE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=CC=C4)C(=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 6-phenoxy-2-phenylquinoline-4-carboxylic acid features a quinoline ring substituted at three positions: a phenoxy group at C6, a phenyl group at C2, and a carboxylic acid at C4 . This arrangement creates a planar, polyaromatic system with distinct electronic properties. The IUPAC name is 6-phenoxy-2-phenylquinoline-4-carboxylic acid, and its canonical SMILES string is C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=CC=C4)C(=C2)C(=O)O .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
AppearanceWhite crystalline powder
Melting PointNot reported (decomposes >200°C)
SolubilitySoluble in DMSO, NaOH solutions
Purity≥95% (HPLC)

The compound’s limited aqueous solubility (enhanced in basic media due to deprotonation of the carboxylic acid) influences its formulation strategies . Spectroscopic data, including 1H^1\text{H}-NMR and IR, confirm its structure through characteristic quinoline ring vibrations (1600–1450 cm1^{-1}) and carboxylic acid C=O stretches (1700–1680 cm1^{-1}) .

Synthesis and Structural Modification

Primary Synthetic Routes

The synthesis of 6-phenoxy-2-phenylquinoline-4-carboxylic acid typically involves multicomponent reactions. One optimized protocol uses:

  • Starting Materials: N-aryl glycine derivatives, ethylbenzene, and phenoxybenzaldehyde.

  • Catalysis: Copper(II) salts (e.g., Cu(OAc)2_2) and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under aerobic conditions.

  • Conditions: 60–90°C for 6–12 hours in dichloroethane, yielding 68–72% after column chromatography.

An alternative Pfitzinger reaction route employs isatin and α-methyl ketone precursors in ethanol/water, though this method is less efficient for introducing the phenoxy group .

Derivative Synthesis

Structural modifications focus on:

  • Zinc-binding groups (ZBGs): Hydroxamic acid (-CONHOH) or hydrazide (-CONHNH2_2) substitutions at the carboxylic acid position to enhance HDAC inhibition .

  • Linker variations: Incorporation of phenylpiperazine spacers to improve hydrophobic interactions with enzyme active sites .

Pharmacological Applications

Anticancer Activity via HDAC Inhibition

A 2022 study synthesized 30 derivatives of 6-phenoxy-2-phenylquinoline-4-carboxylic acid as HDAC inhibitors . Key findings include:

CompoundHDAC1 IC50_{50} (nM)HDAC6 IC50_{50} (nM)Antiproliferative Activity (HCT116 IC50_{50})
4c12.3 ± 1.28.7 ± 0.90.45 ± 0.06 μM
6a9.8 ± 0.86.2 ± 0.50.32 ± 0.04 μM

Mechanistically, these compounds induce G2_2/M cell cycle arrest and apoptosis in colorectal cancer (HCT116) cells by modulating acetylation of histone H3 and α-tubulin .

Antibacterial Properties

A 2016 study reported derivatives with potent activity against Staphylococcus aureus (MIC = 4–8 μg/mL) and Escherichia coli (MIC = 8–16 μg/mL) . The carboxylic acid group’s ability to disrupt bacterial membrane integrity is critical for this activity .

Future Perspectives

  • Targeted Drug Delivery: Conjugation with nanoparticles or antibody-drug conjugates (ADCs) to improve tumor selectivity.

  • Multitarget Agents: Hybrid molecules combining HDAC inhibition with kinase or PARP inhibitory motifs.

  • Antimicrobial Resistance (AMR): Structure-activity relationship (SAR) studies to combat methicillin-resistant Staphylococcus aureus (MRSA).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator